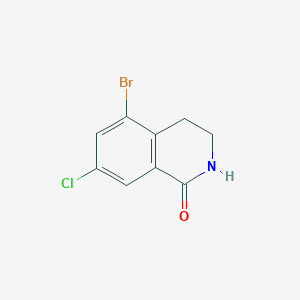

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one

Description

Properties

IUPAC Name |

5-bromo-7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTCNFMDEZKMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1508551-16-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H7BrClNO

- Molecular Weight : 260.52 g/mol

- Structure : The compound contains a tetrahydroisoquinoline core with bromine and chlorine substituents, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 11.46 ± 2.45 | |

| A549 (lung cancer) | 6.6 ± 0.6 | |

| HepG2 (hepatocellular carcinoma) | 6.9 ± 0.7 | |

| HT-29 (colon cancer) | 10.25 ± 2.5 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as noted in several studies .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties , particularly its interaction with serotonin receptors:

- 5-HT Receptor Affinity : The compound exhibits partial agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor, which may contribute to antidepressant and anxiolytic effects .

- Anticonvulsant Activity : In animal models, it demonstrated anticonvulsant properties during maximal electroshock-induced seizures .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Serotonin Receptors : Its binding affinity for serotonin receptors suggests a role in mood regulation and anxiety management.

- Kinase Inhibition : It has shown inhibitory activity against specific kinases such as DAPK1 and CSF1R with IC50 values of 1.25 µM and 0.15 µM respectively .

- Cholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies underscore the therapeutic potential of this compound:

- A study assessing its anticancer effects on MDA-MB-468 cells indicated that the compound could induce apoptosis through mitochondrial pathways .

- Research involving animal models demonstrated significant reductions in seizure frequency when treated with this compound, suggesting its viability as an anticonvulsant agent .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is part of the tetrahydroisoquinoline (THIQ) family, which has been linked to numerous pharmacological activities. Studies have shown that THIQ derivatives exhibit a wide range of biological activities including:

- Anti-inflammatory : THIQ compounds have been investigated for their potential to reduce inflammation, which is crucial in treating chronic inflammatory diseases.

- Antimicrobial : Various THIQ derivatives demonstrate antibacterial and antifungal properties, making them candidates for developing new antibiotics.

- Anticancer : Research indicates that certain THIQ analogs can inhibit cancer cell proliferation and induce apoptosis in malignant cells .

Case Studies

A review highlighted the structural–activity relationships (SAR) of THIQ analogs, demonstrating how modifications in the chemical structure can enhance their biological activity. For instance, specific substitutions at the 5 and 7 positions significantly affect the compound's potency against different pathogens .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through several established methods:

- Pictet–Spengler Reaction : This method involves the condensation of tryptamines with aldehydes or ketones under acidic conditions to form THIQs. Variations in reaction conditions can yield different derivatives with tailored properties.

- Multicomponent Reactions (MCRs) : Recent advancements have utilized MCRs to synthesize various THIQ derivatives efficiently. For example, a one-pot synthesis involving aromatic aldehydes and piperidinones has shown high yields of substituted THIQs .

Industrial Applications

Chemical Manufacturing

this compound is also utilized in industrial applications due to its chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to undergo further chemical transformations makes it valuable in drug development processes .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer activities | Various THIQ derivatives |

| Synthetic Methodologies | Synthesis via Pictet–Spengler reaction and multicomponent reactions | 5-bromo derivatives |

| Industrial Applications | Intermediate for pharmaceuticals and agrochemicals | Used in drug formulation processes |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one

- CAS Registry Number : 1508551-16-3

- Molecular Formula: C₉H₇BrClNO

- Molecular Weight : 260.52 g/mol

- Structure: A tetrahydroisoquinoline scaffold substituted with bromine (Br) at position 5 and chlorine (Cl) at position 7, with a ketone group at position 1 .

Key Properties :

- Appearance : Typically supplied as a powder .

- Purity : Available in high-purity grades (≥99%) for research and industrial applications .

- Applications : Used as a building block in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and receptor ligands .

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between this compound and analogous tetrahydroisoquinoline (THIQ) derivatives:

Key Research Findings and Functional Insights

Substituent Effects on Reactivity and Bioactivity

- Halogen Position and Size: Bromine (Br) and chlorine (Cl) at positions 5 and 7 (as in the parent compound) provide electron-withdrawing effects, enhancing electrophilic reactivity. This contrasts with fluorine (F) in the boronate analog, which is smaller and less polarizable .

Functional Group Modifications :

Physicochemical Properties

Solubility :

- Hydrochloride salts (e.g., 7-Bromo-THIQ hydrochloride) exhibit higher aqueous solubility compared to neutral analogs, critical for drug formulation .

- Lipophilic substituents like phenyl (7-Phenyl-THIQ) or methyl (5-Bromo-4-methyl-THIQ) enhance membrane permeability but reduce solubility in polar solvents .

Preparation Methods

Preparation Routes: Key Synthetic Strategies

The preparation of halogenated tetrahydroisoquinolines, including compounds closely related to 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one, typically involves:

- Halogenation of isoquinoline or tetrahydroisoquinoline precursors,

- Cyclization reactions mediated by Lewis acids such as aluminum chloride,

- Functional group transformations including nitration, reduction, and lactam formation.

Two main approaches are highlighted in the literature:

Method Based on Halogenation and Cyclization (Patent CN102875465A)

This method outlines a multi-step synthesis involving:

| Step | Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| a. | Oxidation of 1,2,3,4-tetrahydroisoquinoline | Sodium hypochlorite in dichloromethane, molar ratio 1:3-8, room temperature, 1.5-2.5 h | Chlorinated intermediate (compound 2) |

| b. | Nitration | Potassium nitrate in concentrated sulfuric acid, ice bath to 60°C, 3.5-4.5 h | 7-nitro-3,4-dihydroisoquinoline (compound 3) |

| c. | Oxidation | Manganese dioxide in diphenyl ether, 180-200°C, 8-12 h | 7-nitroisoquinoline (compound 4) |

| d. | Reduction | Ethanol, activated carbon, ferric chloride trihydrate, hydrazine hydrate, reflux 4.5-5.5 h | 7-aminoisoquinoline (compound 5) |

| e. | Bromination | Dibromoethane, tert-butyl nitrite, benzyltrimethylammonium bromide, room temperature, 5.5-6.6 h | 7-bromoisoquinoline (final halogenated product) |

This sequence is designed to introduce bromine selectively at the 7-position after initial chlorination and nitration steps, followed by reduction and bromination under mild conditions. The final product is purified by aqueous workup and solvent removal.

- The molar ratios and reaction times are optimized for high yield and purity.

- The use of tert-butyl nitrite and benzyltrimethylammonium bromide facilitates selective bromination.

- This method provides a route to halogenated isoquinolines that can be further functionalized to tetrahydroisoquinolin-1-ones.

Cyclization via Aluminum Chloride Melt (Patent US4251660A)

An alternative and well-documented approach involves cyclization of benzylamine derivatives in the presence of aluminum chloride, which acts as a Lewis acid catalyst to promote Friedel-Crafts type cyclization:

| Parameter | Details |

|---|---|

| Starting Material | N-halo or hydroxyethylbenzylamines, including 2,3-dichlorobenzyl derivatives |

| Cyclization Agent | Aluminum chloride, often mixed with ammonium chloride to control melting point |

| Reaction Conditions | Melt at 160-210°C, typically 180-200°C for 8-12 hours |

| Molar Ratios | 2-3 equivalents of aluminum chloride per benzylamine |

| Workup | Quenching with dilute hydrochloric acid, extraction, purification |

- The aluminum chloride melt facilitates intramolecular cyclization to form tetrahydroisoquinoline rings.

- Halogen substituents (chloro, bromo) on the benzylamine ring are retained.

- Yields of 75-86% are reported for 7,8-dichloro substituted tetrahydroisoquinolines.

- The method can be adapted for various halogen patterns, including 7-chloro and 5-bromo substitutions, by selecting appropriately substituted benzylamine precursors.

- The reaction generates hydrogen chloride gas, which must be managed safely.

- Purification typically involves crystallization of the hydrochloride salt.

| Entry | Starting Material (g/mmol) | AlCl3 (g/mmol) | NH4Cl (g/mmol) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | N-hydroxyethyl-2,3-dichlorobenzylamine (2.0 g, 6.0 mmol) | 5 g (37.5 mmol) | 0.3 g (5.6 mmol) | 183-185 | 8 | 75.3 | 95.1 (HPLC) |

| 2 | N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride (2.0 g, 7.8 mmol) | 5 g (37.5 mmol) | 0.3 g (5.6 mmol) | 160 | 8 | 86 | 58.4 (GLC) |

This approach is highly versatile and can be adapted to prepare 5-bromo-7-chloro derivatives by using the corresponding halogenated benzylamine precursors.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Halogenation & Sequential Functionalization (CN102875465A) | Sodium hypochlorite, potassium nitrate, manganese dioxide, hydrazine hydrate, tert-butyl nitrite, benzyltrimethylammonium bromide | RT to 200°C, multiple steps, 1.5-12 h per step | Not explicitly stated for final product | Multi-step, selective halogenation, suitable for isoquinoline derivatives |

| Cyclization via AlCl3 Melt (US4251660A) | Aluminum chloride, ammonium chloride, substituted benzylamine hydrochlorides | 160-210°C, 5-18 h, melt conditions | 75-86% | Efficient ring closure, adaptable for halogenated substrates |

Research Findings and Analytical Data

- High purity products (>95% by HPLC) have been achieved using aluminum chloride melt cyclization.

- Reaction times and temperatures critically influence yield and purity; optimal conditions are around 180-200°C for 8-12 hours.

- The presence of ammonium chloride assists in controlling the reaction melt and improving product quality.

- The bromination step using tert-butyl nitrite and benzyltrimethylammonium bromide allows selective introduction of bromine at desired positions.

- Workup procedures including aqueous quenching and solvent extraction are crucial for removing residual reagents and byproducts.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one to improve yield and purity?

- Methodology :

- Use sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert gas (e.g., argon) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) and purify via flash column chromatography with ethyl acetate as the eluent. Recrystallization from chloroform can enhance purity .

- For halogen substitution, consider Suzuki-Miyaura coupling with bis(pinacolato)diboron under palladium catalysis to introduce functional groups at specific positions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.20–8.00 ppm), NH groups (δ ~7.70 ppm), and confirm stereochemistry via coupling constants.

- IR Spectroscopy : Detect lactam C=O stretches (~1667 cm⁻¹) and NH/OH bands (~3400–3684 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight and isotopic patterns from bromine/chlorine.

Q. How does the solubility profile of this compound influence solvent selection for reactions?

- Methodology :

- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reactions requiring high temperatures. Use chloroform or dichloromethane for low-polarity conditions.

- Note that halogen substituents may reduce aqueous solubility; consider salt formation (e.g., hydrochloride) for biological assays .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for halogenated tetrahydroisoquinolinones?

- Methodology :

- Refine structures using SHELXL with high-resolution data to resolve disorder caused by bromine/chlorine electron density overlap.

- Apply twin refinement if crystals exhibit twinning (common in halogen-rich systems). Validate with R-factor convergence (<5% discrepancy) .

- Compare puckering parameters (Q, θ, φ) to assess ring conformation stability .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density around bromine (C–Br bond dissociation energy: ~65 kcal/mol) and chlorine (C–Cl: ~81 kcal/mol).

- Simulate transition states for Suzuki-Miyaura couplings to prioritize boronic ester partners with optimal steric/electronic compatibility .

Q. What mechanistic insights explain competing pathways during halogen exchange reactions?

- Methodology :

- Use isotopic labeling (e.g., ⁸¹Br/³⁷Cl) to track substitution kinetics via NMR or mass spectrometry.

- Probe radical vs. ionic pathways by introducing radical scavengers (e.g., TEMPO) or varying solvent polarity .

Q. How do structural modifications (e.g., substituent position) affect biological activity in related tetrahydroisoquinolinones?

- Methodology :

- Compare bioactivity data from analogs (e.g., 5-fluoro-7-bromo derivatives) using SAR tables.

- Assess hydrogen bonding potential via X-ray crystallography (e.g., lactam C=O interactions with target proteins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.